![molecular formula C14H17ClFNO3S B2506360 (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797177-55-9](/img/structure/B2506360.png)
(2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Description
Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. Notably, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus . The chlorofluorophenyl group in our compound could contribute to similar antiviral effects.
- Leveraging the 3-chloro-4-fluorophenyl motif, researchers have identified inhibitors of HIV-1 . Our compound’s unique combination of functional groups may offer promising anti-HIV properties.
- 2-Chloro-4-fluorophenol, a precursor to our compound, has been used in the enzymatic production of fluorocatechols . This suggests potential applications in biocatalysis and green chemistry.
- While specific studies on our compound are scarce, related indole derivatives have demonstrated antimicrobial activities . Investigating its effects against bacteria, fungi, and other pathogens could be worthwhile.
Antiviral Activity
Anti-HIV Activity
Enzymatic Production of Fluorocatechols
Antimicrobial Properties
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3S/c1-9(2)8-21(19,20)11-6-17(7-11)14(18)12-4-3-10(16)5-13(12)15/h3-5,9,11H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQHQQDFYIUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone |
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